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Compound of Interest

Compound Name:
1H-Pyrazole, 4-iodo-1-[2-

(phenylmethoxy)ethyl]-

CAS No.: 1562305-17-2

Cat. No.: B1380570

Get Quote

Executive Summary
1H-Pyrazole, 4-iodo-1-[2-(phenylmethoxy)ethyl]- (CAS: 229171-07-7) is a specialized

heterocyclic building block widely utilized in medicinal chemistry, particularly in the

development of kinase inhibitors and aldose reductase inhibitors. Structurally, it consists of a 4-

iodopyrazole core—a privileged scaffold for palladium-catalyzed cross-coupling—linked at the

N1 position to a benzyl-protected ethyl ether tail.

This guide provides a rigorous technical analysis of its chemical properties, synthetic pathways,

and reactivity profile, designed for researchers requiring high-purity intermediates for structure-

activity relationship (SAR) studies.

Part 1: Chemical Identity & Physicochemical
Profile[1]
This molecule serves as a bifunctional scaffold: the iodide allows for C-C bond formation, while

the benzyl ether serves as a masked alcohol, providing solubility and a handle for late-stage
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diversification.

Structural Specifications
Property Data

CAS Registry Number 229171-07-7

IUPAC Name 4-iodo-1-[2-(phenylmethoxy)ethyl]-1H-pyrazole

Synonyms
1-(2-(Benzyloxy)ethyl)-4-iodopyrazole; 4-Iodo-1-

(2-benzyloxyethyl)pyrazole

Molecular Formula C₁₂H₁₃IN₂O

Molecular Weight 328.15 g/mol

SMILES IC1=CN(CCOCc2ccccc2)N=C1

InChI Key
Unique identifier derived from structure

(Predictable)

Physicochemical Properties (Experimental & Predicted)
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Parameter Value Implications for Handling

Physical State
Viscous Oil or Low-Melting

Solid

May require warming for

transfer; handle as a liquid for

stoichiometry.

Boiling Point
~420°C (Predicted @ 760

mmHg)

High thermal stability; suitable

for high-temp microwave

reactions.

LogP (Predicted) 3.2 ± 0.4

Lipophilic; requires non-polar

solvents (DCM, EtOAc) for

extraction.

pKa (Conj. Acid) ~2.5 (Pyrazole N2)

Weakly basic; stable to mild

acid, but strong acid may

protonate N2.

Solubility DMSO, DMF, DCM, MeOH
Excellent solubility in organic

media; poor water solubility.

Part 2: Synthetic Pathways & Causality
The synthesis of CAS 229171-07-7 is governed by the regioselectivity of pyrazole alkylation.

The N1-alkylation of 4-iodopyrazole is the industry-standard route due to the commercial

availability of the starting material and the high regiocontrol afforded by the steric bulk of the

iodine atom.

Primary Synthesis Route: N-Alkylation
Reaction: Nucleophilic substitution (

) of benzyl 2-bromoethyl ether by 4-iodopyrazole.

Reagents: 4-Iodopyrazole, Benzyl 2-bromoethyl ether, Cesium Carbonate (

).

Solvent: Acetonitrile (
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) or DMF.

Mechanism: The pyrazole NH is deprotonated by the base to form a pyrazolide anion. This

ambient nucleophile attacks the alkyl halide. The iodine at C4 exerts a steric influence that,

combined with thermodynamic control, favors N1 alkylation over N2 (though in symmetrical

4-iodopyrazole, N1 and N2 are equivalent until substituted).

Alternative Route: Iodination of Pre-functionalized
Scaffold
Reaction: Electrophilic aromatic substitution of 1-[2-(phenylmethoxy)ethyl]-1H-pyrazole.

Reagents: NIS (N-Iodosuccinimide) or

/CAN (Ceric Ammonium Nitrate).[1]

Why avoid this? Requires synthesis of the non-iodinated precursor first. Direct alkylation of

the pre-iodinated block (Route 2.1) is more convergent.

Synthesis Workflow Diagram

4-Iodopyrazole
(Nucleophile)

Base: Cs2CO3 or NaH
Solvent: DMF/MeCN

Benzyl 2-bromoethyl ether
(Electrophile)

Transition State
(SN2 Attack)

Deprotonation & Mixing

Target Molecule
CAS 229171-07-7Major Product (>90%)

N-Alkylation Isomers
(Trace)

Minor

Click to download full resolution via product page

Caption: Convergent synthesis via base-mediated N-alkylation. The high nucleophilicity of the

pyrazole anion drives the SN2 reaction.

Part 3: Reactivity Profile & Applications
The C-I Bond: A Gateway for Cross-Coupling
The C4-iodine motif is highly reactive toward oxidative addition with Palladium(0). This makes

the molecule an ideal partner for:
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Suzuki-Miyaura Coupling: Reaction with aryl/heteroaryl boronic acids to install biaryl systems

(common in kinase inhibitors).

Sonogashira Coupling: Reaction with terminal alkynes to create rigid alkyne linkers.

Heck Reaction: Coupling with activated alkenes.

The Benzyl Ether: Orthogonal Protection
The 2-(phenylmethoxy)ethyl chain is not just a linker; it is a protected alcohol.

Stability: Stable to basic conditions (Suzuki coupling), reducing agents (NaBH4), and mild

acids.

Deprotection: Can be cleaved using

(hydrogenolysis) or

(Lewis acid) to reveal the free primary alcohol. This alcohol can then be converted to a
solubilizing amine, a fluorophore tag, or a PROTAC linker.

Reactivity Flowchart

C-I Bond Transformations Side Chain Modifications

4-iodo-1-[2-(phenylmethoxy)ethyl]-1H-pyrazole

Suzuki Coupling
(Ar-B(OH)2, Pd cat.)

--> Biaryl Scaffold

Pd(0) Oxidative Addition

Sonogashira Coupling
(Alkyne, CuI, Pd cat.)

--> Alkyne Linker

Hydrogenolysis (H2, Pd/C)
--> Cleaves Benzyl Group

1-(2-hydroxyethyl)-4-iodopyrazole
(Free Alcohol)

Click to download full resolution via product page
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Caption: Divergent reactivity map showing C-I bond utility in cross-coupling and benzyl ether

cleavage for side-chain elaboration.

Part 4: Experimental Protocols
Protocol A: Synthesis of 4-iodo-1-[2-
(phenylmethoxy)ethyl]-1H-pyrazole
Self-Validating Step: Monitor disappearance of 4-iodopyrazole by TLC (Hexane/EtOAc 3:1).

The product will have a higher Rf than the unsubstituted pyrazole.

Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and

nitrogen inlet.

Dissolution: Add 4-iodopyrazole (1.94 g, 10.0 mmol) and anhydrous DMF (20 mL).

Deprotonation: Cool to 0°C. Add Cesium Carbonate (

) (4.88 g, 15.0 mmol) in one portion. Stir for 15 minutes.

Note:

is preferred over NaH for milder conditions and higher functional group tolerance.

Alkylation: Dropwise add Benzyl 2-bromoethyl ether (2.37 g, 11.0 mmol).

Reaction: Remove ice bath and heat to 60°C for 4 hours.

Workup:

Dilute with water (100 mL) and extract with Ethyl Acetate (3 x 50 mL).

Wash combined organics with Brine (2 x 50 mL) to remove DMF.

Dry over

, filter, and concentrate in vacuo.

Purification: Flash column chromatography (Silica gel, 0-30% EtOAc in Hexanes).
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Yield: Expect ~85-90% as a pale yellow oil/solid.

Protocol B: General Suzuki-Miyaura Coupling
Self-Validating Step: The appearance of a fluorescent spot on TLC usually indicates the

formation of the biaryl product.

Reagents: Combine Target Molecule (1.0 eq), Aryl Boronic Acid (1.2 eq),

(0.05 eq), and

(3.0 eq).

Solvent: Dioxane/Water (4:1). Degas with nitrogen for 10 mins.

Conditions: Heat at 90°C for 12 hours.

Isolation: Filter through Celite, extract, and purify via chromatography.

Part 5: Safety & Handling
Hazard Class Precaution

Alkylating Agents

The starting material (Benzyl 2-bromoethyl

ether) is a potent alkylator. Use gloves and work

in a fume hood.

Iodinated Compounds

Generally light-sensitive. Store in amber vials to

prevent liberation of iodine (

).

Solvents DMF is a reprotoxicant. Avoid skin contact.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. pdf.benchchem.com [pdf.benchchem.com]

2. arkat-usa.org [arkat-usa.org]
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1-[2-(phenylmethoxy)ethyl]-]. BenchChem, [2026]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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and industry.
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Contact our Ph.D. Support Team for a compatibility check
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